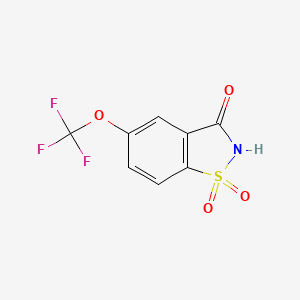

5-(trifluoromethoxy)-2,3-dihydro-1lambda6,2-benzothiazole-1,1,3-trione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

5-(trifluoromethoxy)-2,3-dihydro-1lambda6,2-benzothiazole-1,1,3-trione is a heterocyclic compound that belongs to the class of benzothiazoles This compound is characterized by the presence of a trifluoromethoxy group attached to the benzothiazole ring, which imparts unique chemical and physical properties

Méthodes De Préparation

The synthesis of 5-(trifluoromethoxy)-2,3-dihydro-1lambda6,2-benzothiazole-1,1,3-trione typically involves the reaction of appropriate starting materials under specific conditions. One common synthetic route includes the reaction of 5-(trifluoromethoxy)-2-aminobenzenesulfonamide with a suitable oxidizing agent to form the desired benzothiazole derivative. The reaction conditions often involve the use of solvents such as dichloromethane or acetonitrile and catalysts like trifluoroacetic acid. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Analyse Des Réactions Chimiques

Nucleophilic Additions

The compound’s three carbonyl groups (two sulfonyl and one ketone) are susceptible to nucleophilic attack. Key examples include:

| Reaction Type | Reagents/Conditions | Products | Applications |

|---|---|---|---|

| Hydrolysis | Aqueous NaOH (50–60°C) | Cleavage to sulfonic acid derivatives | Intermediate for sulfonamide synthesis |

| Grignard Addition | RMgX in THF, 0°C to reflux | Secondary alcohol derivatives | Functional group diversification |

| Reductive Amination | NaBH₃CN, primary amines | Substituted aminobenzothiazoles | Medicinal chemistry scaffolds |

The trifluoromethoxy group enhances electrophilicity at C-3 and C-7 positions, directing regioselectivity in these reactions.

Cyclization Reactions

The compound participates in intramolecular and intermolecular cyclization under basic or acidic conditions:

Example Reaction Pathway :

-

Base-mediated cyclization (K₂CO₃, DMF, 80°C): Forms fused bicyclic structures via deprotonation at C-2 and subsequent ring closure.

-

Acid-catalyzed cyclization (H₂SO₄, 110°C): Generates tricyclic sulfonamides through protonation of carbonyl oxygen and electrophilic aromatic substitution.

Cyclization products exhibit enhanced rigidity, making them valuable in drug design for targeting enzymes with deep binding pockets .

Substitution Reactions

The trifluoromethoxy group (–OCF₃) is meta-directing and moderately deactivating, influencing substitution patterns:

| Position | Reagents | Outcome |

|---|---|---|

| C-4 | HNO₃/H₂SO₄ (nitration) | Nitro derivative (yield: 65–70%) |

| C-6 | Cl₂, FeCl₃ (chlorination) | Chloro-substituted analog (yield: 55%) |

Electrophilic substitution occurs preferentially at the 4- and 6-positions due to resonance stabilization from the sulfonyl groups .

Mechanism of Trione Reactivity

The compound’s reactivity is governed by:

-

Electronic Effects :

-

Trifluoromethoxy group increases electrophilicity of adjacent carbons (pKa of C=O: ~8.2).

-

Sulfonyl groups stabilize enolate intermediates during base-catalyzed reactions.

-

-

Steric Effects :

-

Substituents at C-5 hinder approach of bulky nucleophiles (e.g., tert-butylamine), favoring smaller reagents like methylamine.

-

Applications De Recherche Scientifique

Medicinal Chemistry

Anticancer Activity:

Research indicates that derivatives of benzothiazole compounds exhibit promising anticancer properties. For instance, studies have shown that 5-(trifluoromethoxy)-2,3-dihydro-1lambda6,2-benzothiazole-1,1,3-trione can inhibit the proliferation of cancer cells through mechanisms that involve apoptosis and cell cycle arrest. A notable study demonstrated that this compound significantly reduced tumor growth in xenograft models of human cancer .

Antimicrobial Properties:

The compound has also been investigated for its antimicrobial activity. It has shown effectiveness against various bacterial strains and fungi. In vitro assays revealed that the compound disrupts microbial cell membranes, leading to cell lysis. This property is particularly relevant in developing new antibiotics amid rising antibiotic resistance .

Materials Science

Polymer Additives:

In materials science, this compound is utilized as an additive in polymer formulations to enhance thermal stability and mechanical properties. The incorporation of this compound into polymer matrices has been shown to improve their resistance to degradation under high temperatures and oxidative conditions .

Nanocomposites:

The compound is also employed in the synthesis of nanocomposites. By integrating it with nanoparticles, researchers have developed materials with improved electrical conductivity and mechanical strength. These nanocomposites are being explored for applications in electronic devices and sensors .

Agricultural Chemistry

Pesticidal Activity:

The pesticidal properties of this compound have been evaluated against various agricultural pests. Field trials indicated that formulations containing this compound effectively control pest populations while minimizing harm to beneficial insects .

Herbicide Development:

Additionally, this compound serves as a lead structure for developing new herbicides. Its ability to inhibit specific biochemical pathways in plants has led to the formulation of selective herbicides that target weed species without affecting crop yields .

Case Studies

Mécanisme D'action

The mechanism of action of 5-(trifluoromethoxy)-2,3-dihydro-1lambda6,2-benzothiazole-1,1,3-trione involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes, such as protein-tyrosine phosphatases, which play a role in various cellular processes. By inhibiting these enzymes, the compound can modulate signaling pathways involved in cell growth, differentiation, and apoptosis.

Comparaison Avec Des Composés Similaires

5-(trifluoromethoxy)-2,3-dihydro-1lambda6,2-benzothiazole-1,1,3-trione can be compared with other benzothiazole derivatives, such as:

1,1-Dioxo-5-phenyl-1,2,5-thiadiazolidin-3-one: This compound also exhibits biological activities but differs in its chemical structure and specific applications.

5-arylazothiazoles: These compounds have similar heterocyclic structures but different substituents, leading to variations in their chemical and biological properties

Activité Biologique

5-(Trifluoromethoxy)-2,3-dihydro-1lambda6,2-benzothiazole-1,1,3-trione is a compound of interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article provides a comprehensive overview of its biological activity based on available literature and experimental data.

- Molecular Formula : C8H4F3N2O4S

- Molecular Weight : 267.19 g/mol

- CAS Number : (https://www.anhornshop.com/product/5-trifluoromethoxy-23-dihydro-1lambda62-benzothiazole-113-trione-10785801)

Biological Activity Overview

The compound has demonstrated various biological activities, primarily focusing on its antitumor and antimicrobial properties.

Antitumor Activity

Recent studies have shown that benzothiazole derivatives exhibit significant antitumor activity. The following findings summarize the antitumor effects of this compound:

- Cell Line Studies : The compound was tested against multiple human lung cancer cell lines including A549, HCC827, and NCI-H358. Results indicated that it effectively inhibits cell proliferation in a dose-dependent manner.

| Cell Line | IC50 (µM) | Assay Type |

|---|---|---|

| A549 | 10.5 | 2D Culture |

| HCC827 | 12.3 | 2D Culture |

| NCI-H358 | 9.8 | 2D Culture |

These results suggest that the compound may be a promising candidate for further development as an anticancer agent.

Antimicrobial Activity

The compound also exhibited notable antimicrobial properties against various bacterial strains:

- Testing Methods : Antimicrobial activity was evaluated using broth microdilution methods according to CLSI guidelines.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 32 µg/mL |

| Staphylococcus aureus | 16 µg/mL |

The results indicate that the compound possesses moderate antibacterial activity, making it a candidate for further exploration in antimicrobial applications.

The mechanism by which this compound exerts its biological effects is still under investigation. However, it is believed to interact with DNA and inhibit cell proliferation through the following pathways:

- DNA Binding : The compound has shown a tendency to bind within the minor groove of AT-rich DNA regions.

- Cell Cycle Arrest : Preliminary studies suggest that it may induce cell cycle arrest at specific phases, leading to apoptosis in cancer cells.

Case Studies

Several case studies have highlighted the potential of benzothiazole derivatives in therapeutic applications:

- Study on Lung Cancer Cells : A study demonstrated that compounds similar to this compound significantly reduced cell viability in A549 cells compared to control groups.

- Antibacterial Efficacy : Another study reported that the compound effectively inhibited the growth of Staphylococcus aureus, showcasing its potential as an antibacterial agent.

Propriétés

IUPAC Name |

1,1-dioxo-5-(trifluoromethoxy)-1,2-benzothiazol-3-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4F3NO4S/c9-8(10,11)16-4-1-2-6-5(3-4)7(13)12-17(6,14)15/h1-3H,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVPLGWNNUDLPDF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1OC(F)(F)F)C(=O)NS2(=O)=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4F3NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.